2,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Description
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic structures containing multiple functional groups and heterocyclic systems. The primary structural framework consists of a benzophenone core, which serves as the fundamental scaffold for systematic naming conventions. The compound's name reflects the hierarchical approach to organic nomenclature, beginning with the benzophenone backbone and systematically describing each substituent according to its position and chemical nature.
The structural classification of this compound places it within several overlapping categories of organic chemistry. Primarily, it belongs to the benzophenone family, characterized by the presence of two aromatic rings connected through a carbonyl bridge. The incorporation of halogen substituents classifies it additionally as a polyhalogenated aromatic compound, while the presence of the spirocyclic heterocyclic system extends its classification to include spirocyclic compounds and nitrogen-containing heterocycles.
The spirocyclic component, specifically the 1,4-dioxa-8-azaspiro[4.5]decyl system, represents a sophisticated heterocyclic architecture that combines both oxygen and nitrogen heteroatoms within a spiro-fused ring system. This structural motif is characteristic of advanced synthetic targets that demonstrate the evolution of heterocyclic chemistry toward increasingly complex three-dimensional frameworks. The spiro junction creates a quaternary carbon center that locks the two ring systems into a rigid spatial arrangement, significantly influencing the compound's conformational properties and potential biological activity.
| Structural Component | Classification | Chemical Significance |
|---|---|---|
| Benzophenone Core | Aromatic Ketone | Primary scaffold providing stability and reactivity |
| 2,5-Dichloro Substitution | Polyhalogenated Aromatic | Electronic modulation and synthetic handles |
| Spirocyclic System | Heterocyclic Spiro Compound | Three-dimensional rigidity and complexity |
| Dioxa-azaspiro[4.5]decyl | Mixed Heteroatom Ring | Oxygen and nitrogen incorporation for versatility |
Registry Information and Identifiers
The compound this compound is registered under the Chemical Abstracts Service number 898758-34-4, which serves as its unique identifier in chemical databases and commercial catalogues. This numerical designation provides unambiguous identification within the vast landscape of organic compounds and facilitates accurate communication among researchers, suppliers, and regulatory agencies worldwide.
The molecular formula C₂₁H₂₁Cl₂NO₃ encapsulates the precise atomic composition of the compound, indicating the presence of twenty-one carbon atoms, twenty-one hydrogen atoms, two chlorine atoms, one nitrogen atom, and three oxygen atoms. This formula provides essential information for stoichiometric calculations, analytical method development, and quality control procedures in both research and commercial applications.
The molecular weight of 406.31 grams per mole represents a moderately sized organic molecule that falls within the typical range for pharmaceutical intermediates and specialty chemicals. This molecular weight is significant for various analytical techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatographic separations, where molecular mass serves as a fundamental parameter for identification and purification protocols.
| Identifier Type | Value | Source/Authority |
|---|---|---|
| Chemical Abstracts Service Number | 898758-34-4 | Chemical Abstracts Service |
| Molecular Formula | C₂₁H₂₁Cl₂NO₃ | Calculated from structure |
| Molecular Weight | 406.31 g/mol | Computed molecular mass |
| Melting Data Locator | MFCD03841706 | MDL Information Systems |
The compound's registration in multiple chemical databases ensures its accessibility to the global research community and facilitates regulatory compliance in various jurisdictions. The systematic cataloguing of chemical substances through these identifier systems represents a critical infrastructure element that supports both fundamental research and commercial development activities in the chemical sciences.
Historical Context in Chemical Research
The development of compounds featuring spirocyclic heterocyclic systems attached to benzophenone cores represents a relatively recent advancement in synthetic organic chemistry, emerging from the convergence of several independent research trajectories during the late twentieth and early twenty-first centuries. The historical progression toward such complex molecular architectures reflects the evolution of synthetic methodology and the increasing sophistication of chemical research objectives, particularly in the context of drug discovery and materials science applications.
Benzophenone derivatives have maintained significance in organic chemistry since the early development of aromatic chemistry, with their utility as photochemical reagents, synthetic intermediates, and structural motifs in various applications. The systematic exploration of halogenated benzophenones, including dichloro-substituted variants, gained momentum during the mid-twentieth century as researchers recognized the electronic and steric effects imparted by halogen substituents on aromatic systems.
The incorporation of spirocyclic systems into traditional organic frameworks represents a more recent development, driven primarily by the recognition that three-dimensional molecular complexity often correlates with enhanced biological activity and selectivity. Research into spirocyclic compounds has accelerated significantly since the 1990s, with particular emphasis on nitrogen-containing spirocycles due to their prevalence in natural products and pharmaceutical compounds.
The specific combination of benzophenone cores with 1,4-dioxa-8-azaspiro[4.5]decyl systems represents a synthesis of these historical research trajectories, demonstrating the contemporary approach to molecular design that seeks to combine proven structural motifs with innovative three-dimensional architectures. This approach reflects the modern emphasis on exploring chemical space through systematic structural modification and the application of advanced synthetic methodologies to access previously inaccessible molecular complexity.
Significance in Spirocyclic Chemistry
The 1,4-dioxa-8-azaspiro[4.5]decyl moiety present in this compound exemplifies the sophisticated spirocyclic architectures that have become increasingly important in contemporary organic chemistry research. Spirocyclic compounds occupy a unique position in chemical space, offering three-dimensional molecular frameworks that differ fundamentally from traditional planar aromatic systems or simple aliphatic chains.
The significance of spirocyclic systems extends beyond mere structural novelty, encompassing fundamental principles of molecular recognition, conformational restriction, and spatial orientation that directly influence chemical and biological properties. The spiro junction creates a rigid quaternary carbon center that effectively locks the attached ring systems into specific spatial arrangements, reducing conformational flexibility and creating well-defined three-dimensional molecular shapes.
Research into spirocyclic heterocycles has revealed their particular importance in medicinal chemistry, where the combination of conformational rigidity and heteroatom incorporation often leads to enhanced selectivity and potency in biological systems. The 1,4-dioxa-8-azaspiro[4.5]decyl system specifically incorporates both oxygen and nitrogen heteroatoms within its framework, providing multiple sites for potential hydrogen bonding and electrostatic interactions.
The synthetic accessibility of such spirocyclic systems has improved dramatically through the development of advanced cyclization methodologies, including radical-mediated processes and transition metal-catalyzed transformations. These synthetic advances have made previously challenging spirocyclic architectures routine targets for synthetic chemists, opening new avenues for molecular design and structure-activity relationship exploration.
| Spirocyclic Feature | Chemical Importance | Research Applications |
|---|---|---|
| Quaternary Spiro Center | Conformational rigidity | Drug design and selectivity |
| Mixed Heteroatom Content | Diverse interaction sites | Biological activity modulation |
| Three-dimensional Architecture | Enhanced molecular complexity | Structure-activity relationships |
| Synthetic Accessibility | Practical synthetic targets | Medicinal chemistry programs |
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO3/c22-17-5-6-19(23)18(13-17)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCOYEVHKBNHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642880 | |
| Record name | (2,5-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-34-4 | |
| Record name | (2,5-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenol under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the benzophenone structure.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent reaction conditions is crucial to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3,5-Dichloro Analogue
The 3,5-dichloro positional isomer (CAS: 898758-40-2) shares the same molecular formula (C₂₁H₂₁Cl₂NO₃) and weight (406.3 g/mol) but differs in chlorine substitution patterns. Key distinctions include:
- Synthetic Accessibility : The 3,5-substitution may simplify regioselective synthesis due to reduced steric hindrance during cyclization .
| Property | 2,5-Dichloro Isomer | 3,5-Dichloro Isomer |
|---|---|---|
| CAS Number | 898758-34-4 | 898758-40-2 |
| XLogP3 | Not reported | 4.3 |
| Topological Polar SA | Not reported | 38.8 Ų |
Fluorinated Analogues
The fluorinated derivative 4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone (CAS: 898758-08-2) replaces one chlorine atom with fluorine. Key comparisons:
- Bioactivity : Fluorine substitution is common in pharmaceuticals to modulate metabolic stability, suggesting this analogue may have enhanced drug-like properties .
Methyl-Substituted Derivatives
2,4-Dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS: 898761-83-6) replaces chlorines with methyl groups. Notable differences:
- Physical Properties : Lower molecular weight (365.48 g/mol ) and density (1.19 g/mL ) compared to dichloro derivatives, reflecting reduced polarity .
| Property | 2,5-Dichloro Compound | Methyl-Substituted Analogue |
|---|---|---|
| Molecular Weight | 406.3 g/mol | 365.48 g/mol |
| Boiling Point | Not reported | 506.3°C |
| Density | Not reported | 1.19 g/mL |
Biological Activity
2,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a complex organic compound belonging to the benzophenone class. Its unique structural features—including a benzophenone core with chlorine substitutions and a spiro structure—suggest significant potential for various biological applications, particularly in photoprotection and drug delivery systems.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 406.31 g/mol. The compound exhibits notable UV absorption characteristics due to its chlorinated benzophenone structure, enhancing its potential as a UV filter in biological systems.
Photoprotection
Research indicates that compounds in the benzophenone class are effective UV absorbers, which can protect biological systems from UV-induced damage. The presence of chlorine atoms at the 2 and 5 positions enhances the absorption spectrum of this compound, making it particularly effective in preventing skin damage caused by UV radiation .
Drug Delivery Potential
The polar nature of the molecule, attributed to the spiro structure containing nitrogen and oxygen atoms, may facilitate interactions with biological macromolecules such as proteins and nucleic acids. This characteristic suggests potential applications in drug delivery systems where enhanced solubility and binding affinity are critical .
Interaction Studies
Preliminary studies have focused on the binding affinity of this compound with various biological targets. These studies suggest that its unique structure allows for favorable interactions with polar biomolecules, potentially enhancing its efficacy as a therapeutic agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Hydroxybenzophenone | Hydroxy group at position 2 | Simple structure, less UV absorption |
| Benzophenone | No substitutions | Basic UV absorber without enhanced properties |
| 3-Chloro-4'-methylbenzophenone | Methyl group at position 4' | Altered solubility but less effective UV filter |
| 3,5-Dichloro-4'-methylbenzophenone | Methyl group at position 4' | Similar UV absorption but different reactivity |
The dual chlorine substitution combined with the spiro structure of this compound enhances both its chemical reactivity and biological activity compared to simpler analogs .
Q & A
Q. What are the established synthetic routes for 2,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Reacting 1,4-dioxa-8-azaspiro[4.5]decane derivatives with benzophenone precursors under nucleophilic substitution conditions. For example, alkylation of the spirocyclic amine with a benzyl halide intermediate (e.g., 2,5-dichloro-4'-bromomethylbenzophenone) in anhydrous DMF or THF at 60–80°C for 12–24 hours .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Yields (40–60%) depend on steric hindrance from the spirocyclic group and reaction temperature control .
- Key Conditions : Use of anhydrous solvents, catalytic acetic acid for imine formation, and inert atmosphere to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the spirocyclic and benzophenone moieties in this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms the spirocyclic structure via distinct proton environments (e.g., methylene protons adjacent to the spiro N-atom at δ 3.4–3.8 ppm) and benzophenone carbonyl signals (δ 195–200 ppm) .
- X-ray Crystallography : SHELXL/SHELXS programs resolve the spirocyclic conformation (e.g., chair vs. boat configuration) and dihedral angles between aromatic rings. Crystallization in ethanol/water (7:3) at 4°C optimizes diffraction-quality crystals .
- HRMS-ESI : Validates molecular weight (e.g., [M+H]+ calculated for C27H35Cl2N2O3: 505.2021) with <2 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 1,4-dioxa-8-azaspiro[4.5]decyl group in modulating biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the spirocyclic linker with alternative heterocycles (e.g., piperidine, morpholine) or vary substituents (e.g., halogenation at benzophenone positions) to assess steric/electronic effects .
- Biological Assays : Test analogs against target proteins (e.g., σ2 receptors or HDACs) using fluorescence polarization or enzymatic inhibition assays. Compare IC50 values to correlate linker flexibility with potency .
- Data Analysis : Use multivariate regression to identify structural descriptors (e.g., LogP, polar surface area) linked to activity. For example, spirocyclic linkers enhance membrane permeability due to reduced polarity .
Q. What computational strategies are recommended to model the conformational flexibility of the spirocyclic system and its impact on molecular docking with target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate the spirocyclic ring’s puckering dynamics (e.g., chair ↔ twist-boat transitions) in explicit solvent (water/ethanol) using AMBER or GROMACS. Analyze energy barriers (kcal/mol) to assess rigidity .
- Docking Studies : Employ AutoDock Vina or Schrödinger Glide to dock the compound into protein active sites (e.g., HDAC catalytic pockets). Use ensemble docking with multiple spirocyclic conformers to account for flexibility .
- Free Energy Calculations : MM-GBSA/PBSA quantifies binding affinity differences between spirocyclic analogs and non-spiro derivatives .
Q. How should researchers address discrepancies in biological activity data across different studies, particularly when varying assay conditions or cell lines are used?
- Methodological Answer :
- Standardization : Use validated protocols (e.g., NIH/ATP-based cytotoxicity assays) and include positive controls (e.g., doxorubicin for apoptosis studies) .
- Cross-Validation : Test the compound in ≥3 cell lines (e.g., metastatic melanoma, HeLa) to differentiate cell-specific effects. Replicate dose-response curves (1 nM–100 µM) to confirm EC50 consistency .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare data from divergent studies. Publicly archive raw data (e.g., via Zenodo) for reproducibility .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s metabolic stability in hepatic microsomal assays?
- Methodological Answer :
- Experimental Replication : Perform parallel assays using pooled human liver microsomes (HLM) under standardized conditions (pH 7.4, NADPH regeneration system). Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Compare t1/2 values across studies to pinpoint enzyme variability .
- Structural Modifications : Introduce deuterium at labile positions (e.g., benzophenone methyl groups) to enhance stability and retest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
